(1r)-1-(3-Methylcyclopentyl)ethan-1-amine (1r)-1-(3-Methylcyclopentyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194615
InChI: InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine

CAS No.:

Cat. No.: VC18194615

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine -

Specification

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name (1R)-1-(3-methylcyclopentyl)ethanamine
Standard InChI InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1
Standard InChI Key BOHGLGLBRBQCPO-ZUEIMRROSA-N
Isomeric SMILES CC1CCC(C1)[C@@H](C)N
Canonical SMILES CC1CCC(C1)C(C)N

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of (1R)-1-(3-methylcyclopentyl)ethan-1-amine features a cyclopentane ring with a methyl group at the 3-position and an ethanamine moiety at the 1-position. The stereocenter at the 1-carbon confers chirality, making enantioselective synthesis a focal point of research. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H17N\text{C}_8\text{H}_{17}\text{N}
Molecular Weight127.23 g/mol
IUPAC Name(1R)-1-(3-methylcyclopentyl)ethanamine
SMILES NotationCC1CCC(C1)C@@HN
InChIKeyBOHGLGLBRBQCPO-ZUEIMRROSA-N

The cyclopentyl ring adopts a puckered conformation, with the methyl group introducing steric hindrance that influences both reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of related cyclopentyl amines reveal distinct diastereotopic proton environments, suggesting that the methyl group’s position significantly affects the compound’s spectroscopic profile .

Synthesis Methods and Stereochemical Control

Synthetic routes to (1R)-1-(3-methylcyclopentyl)ethan-1-amine emphasize enantioselective strategies to resolve the chiral center. Source identifies two primary approaches:

Asymmetric Catalytic Hydrogenation

Prochiral ketone precursors, such as 1-(3-methylcyclopentyl)ethan-1-one (C8H14O\text{C}_8\text{H}_{14}\text{O}), undergo hydrogenation using chiral catalysts like ruthenium-BINAP complexes. This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions . The reaction proceeds via:

R-C(=O)-R’+H2catalystR-CH(OH)-R’R-CH(NH2)-R’\text{R-C(=O)-R'} + \text{H}_2 \xrightarrow{\text{catalyst}} \text{R-CH(OH)-R'} \rightarrow \text{R-CH(NH}_2\text{)-R'}

Kinetic Resolution of Racemates

Racemic mixtures of the amine are resolved using chiral acids (e.g., tartaric acid derivatives), exploiting differential crystallization kinetics. While cost-effective, this method typically yields lower ee values (70–85%) compared to catalytic hydrogenation.

A comparative analysis of these methods reveals trade-offs between efficiency and stereochemical purity:

MethodYield (%)Enantiomeric Excess (%)Scalability
Asymmetric Hydrogenation75–8590–95Moderate
Kinetic Resolution50–6070–85High

Chemical Reactivity and Functionalization

As a primary amine, (1R)-1-(3-methylcyclopentyl)ethan-1-amine participates in reactions characteristic of its functional group:

Acylation and Alkylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, a key step in peptide coupling and prodrug synthesis. Alkylation with alkyl halides generates secondary and tertiary amines, which are prevalent in bioactive molecules. For example:

R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}

Schiff Base Formation

Condensation with carbonyl compounds yields Schiff bases, which serve as intermediates in heterocyclic synthesis. The cyclopentyl group’s steric bulk directs regioselectivity in these reactions .

Applications in Pharmaceutical Research

Catalytic Asymmetric Synthesis

The compound’s chiral amine structure makes it a valuable ligand in transition-metal catalysis. Palladium complexes incorporating this ligand exhibit enhanced enantioselectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Building Block for Bioactive Molecules

Structural analogs of (1R)-1-(3-methylcyclopentyl)ethan-1-amine appear in patents for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, substitution at the amine position with aryl groups yields compounds with nanomolar affinity for dopamine receptors .

HazardPrecaution
Skin/Eye IrritationUse nitrile gloves and goggles
VolatilityHandle in fume hood
IncompatibilityAvoid strong oxidizers

No acute toxicity studies are available in the public domain, underscoring the need for rigorous handling protocols .

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